![molecular formula C12H22N2O4 B1532125 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid CAS No. 1159983-30-8](/img/structure/B1532125.png)
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
Overview
Description
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is a useful research compound with a molecular formula of C18H25NO4 and a molecular weight of 319.4 g/mol.
Molecular Structure Analysis
The molecular formula of this compound is C12H22N2O4 . The InChI code is 1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis
This compound, also known as 1-Boc-4-piperidineacetic acid, is used in chemical synthesis . It has a molecular weight of 258.32 and a linear formula of C12H22N2O4 .
PROTAC Development
The compound is useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation.
Dipeptide Synthesis
The compound is used in dipeptide synthesis . Dipeptides are a type of peptide consisting of two amino acid residues.
Material Science
The compound’s properties, such as its molecular weight and linear formula, may make it useful in material science . However, specific applications in this field would require further research.
Biological Research
Given its role in dipeptide synthesis, this compound may also have applications in biological research . However, more specific applications in this field would require further research.
Safety and Hazards
properties
IUPAC Name |
2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMNGXKKOJOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678080 | |
Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159983-30-8 | |
Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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